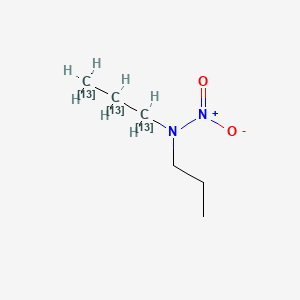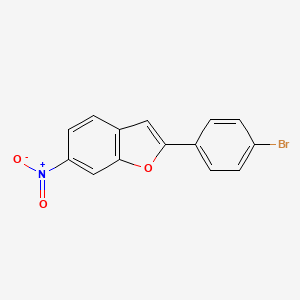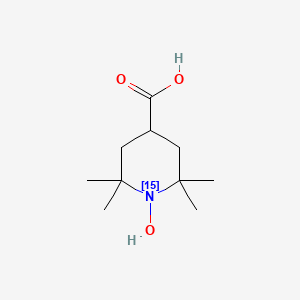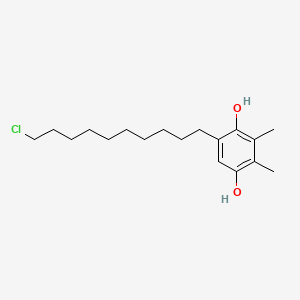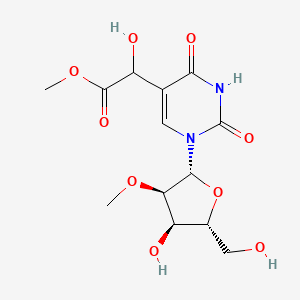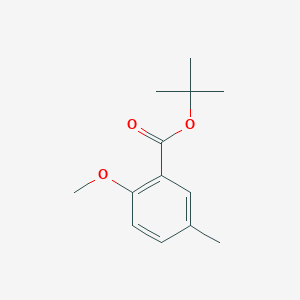![molecular formula C23H30O3 B13854993 (17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13854993.png)
(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol is a synthetic compound with a complex structure. It is characterized by the presence of an ethylenedioxy group and a prop-1-ynyl group attached to an estra-5,9(11)-dien-17β-ol backbone.
Métodos De Preparación
The synthesis of 3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol involves multiple steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions to introduce the ethylenedioxy and prop-1-ynyl groups. Common synthetic routes include:
Formation of the Ethylenedioxy Group: This step involves the reaction of the steroidal compound with ethylene glycol in the presence of an acid catalyst to form the ethylenedioxy group.
Introduction of the Prop-1-ynyl Group: This step involves the reaction of the intermediate compound with a prop-1-ynyl halide under basic conditions to introduce the prop-1-ynyl group.
Análisis De Reacciones Químicas
3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include ketones and carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and alkanes.
Substitution: The compound can undergo substitution reactions with nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include steroid receptors and metabolic enzymes.
Comparación Con Compuestos Similares
3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol can be compared with other similar compounds, such as:
Estradiol: A naturally occurring steroid hormone with a similar backbone structure but lacking the ethylenedioxy and prop-1-ynyl groups.
Ethinylestradiol: A synthetic derivative of estradiol with an ethinyl group at the 17α position, used in oral contraceptives.
Mestranol: Another synthetic derivative of estradiol with a methoxy group at the 3 position and an ethinyl group at the 17α position, also used in oral contraceptives.
The uniqueness of 3,3-Ethylenedioxy-17α-(prop-1-ynyl)estra-5,9(11)-dien-17β-ol lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H30O3 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C23H30O3/c1-3-9-22(24)11-8-20-19-5-4-16-15-23(25-13-14-26-23)12-7-17(16)18(19)6-10-21(20,22)2/h6,19-20,24H,4-5,7-8,10-15H2,1-2H3/t19?,20?,21?,22-/m0/s1 |
Clave InChI |
IABDMPHKMZWPIN-YTZNMQJJSA-N |
SMILES isomérico |
CC#C[C@@]1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O |
SMILES canónico |
CC#CC1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



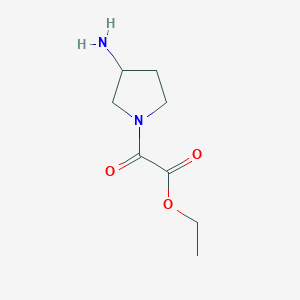
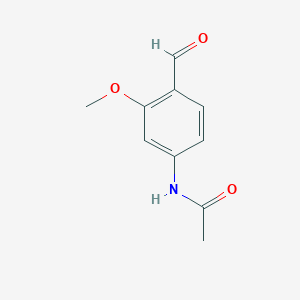
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)

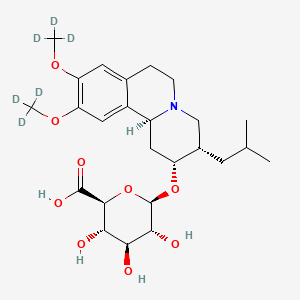
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)
